3-Fluoro-4-(3-phenyl-1h-pyrazol-1-yl)aniline
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Overview
Description
3-Fluoro-4-(3-phenyl-1H-pyrazol-1-yl)aniline is an organic compound characterized by the presence of a fluorine atom, a phenyl group, and a pyrazole ring attached to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3-phenyl-1H-pyrazol-1-yl)aniline typically involves the formation of the pyrazole ring followed by its attachment to the aniline moiety. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. This is followed by a nucleophilic substitution reaction where the pyrazole ring is introduced to the aniline derivative .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and catalysts used in the reactions. The use of environmentally benign reagents and solvents is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(3-phenyl-1H-pyrazol-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups into the molecule .
Scientific Research Applications
3-Fluoro-4-(3-phenyl-1H-pyrazol-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-phenyl-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(1H-pyrazol-1-yl)aniline: Similar in structure but lacks the phenyl group attached to the pyrazole ring.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a naphthalene ring instead of an aniline moiety.
Pyr6 (N-[4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-3-fluoro-4-pyridinecarboxamide): Features additional trifluoromethyl groups and a pyridine ring.
Uniqueness
3-Fluoro-4-(3-phenyl-1H-pyrazol-1-yl)aniline is unique due to its specific combination of a fluorine atom, phenyl group, and pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C15H12FN3 |
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Molecular Weight |
253.27 g/mol |
IUPAC Name |
3-fluoro-4-(3-phenylpyrazol-1-yl)aniline |
InChI |
InChI=1S/C15H12FN3/c16-13-10-12(17)6-7-15(13)19-9-8-14(18-19)11-4-2-1-3-5-11/h1-10H,17H2 |
InChI Key |
DUOGBYZCBAFQRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2)C3=C(C=C(C=C3)N)F |
Origin of Product |
United States |
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